molecular formula C8H16O B2636899 2,2,3,3-Tetramethylcyclobutan-1-ol CAS No. 2460749-63-5

2,2,3,3-Tetramethylcyclobutan-1-ol

Cat. No.: B2636899
CAS No.: 2460749-63-5
M. Wt: 128.215
InChI Key: FOATXEXBGJDDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,3,3-Tetramethylcyclobutan-1-ol is a specialized cyclobutane derivative valued in research for developing advanced polymers and pharmaceutical intermediates. Its rigid cyclobutane backbone serves as a key building block for synthesizing high-performance materials. Researchers leverage this compound to create polymers with enhanced thermal stability, mechanical strength, and photo-oxidative resistance, making it a candidate for producing next-generation engineering plastics . In pharmaceutical research, the sterically hindered structure of the cyclobutane ring is utilized to construct novel molecular architectures for drug discovery and development, often as a precursor or intermediate in complex synthetic pathways . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,2,3,3-tetramethylcyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7(2)5-6(9)8(7,3)4/h6,9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOATXEXBGJDDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetramethylcyclobutan-1-ol typically involves the reduction of ketones or aldehydes. One common method includes the reduction of 2,2,3,3-tetramethylcyclobutanone using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, recycling of catalysts and solvents is often implemented to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetramethylcyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2,3,3-Tetramethylcyclobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetramethylcyclobutan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 2,2,3,3-Tetramethylcyclobutan-1-ol, differing in functional groups, substituent positions, or ring systems. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Functional Groups Substituent Positions CAS/EINECS Molar Mass (g/mol) Key Properties
This compound C₈H₁₆O Hydroxyl 2,2,3,3-tetramethyl Not provided 128.21 (calc.) High steric hindrance, low polarity
3-Methoxy-2,2,3-trimethylcyclobutan-1-ol C₈H₁₆O₂ Hydroxyl, methoxy 2,2,3-trimethyl, 3-methoxy CID 71756846 144.21 Enhanced solubility due to methoxy
2,2,4,4-Tetramethyl-1,3-cyclobutanediol C₈H₁₆O₂ Two hydroxyl groups 2,2,4,4-tetramethyl 3010-96-6 144.21 High polarity, hydrogen bonding
Tetramethylcyclobutane-1,3-dione C₆H₈O₂ Two ketone groups 2,2,3,3-tetramethyl EN300-159643 128.13 (calc.) Reactive towards nucleophiles

Functional Group Variations

  • 3-Methoxy-2,2,3-trimethylcyclobutan-1-ol (CID 71756846): This analog replaces one methyl group with a methoxy substituent. The electron-donating methoxy group increases solubility in polar solvents compared to the target compound.
  • 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CAS 3010-96-6): The presence of two hydroxyl groups enhances hydrogen bonding, raising its melting point and solubility in water. This diol is a precursor in polymer synthesis, contrasting with the mono-alcohol’s likely use in smaller-molecule applications .
  • Tetramethylcyclobutane-1,3-dione (EN300-159643): As a diketone, this compound lacks hydroxyl groups but retains the tetramethylcyclobutane core. Its reactivity centers on ketone-based reactions, such as condensation or enolate formation, diverging from the alcohol-specific chemistry of the target compound .

Substituent Position and Steric Effects

  • The 2,2,3,3-tetramethyl substitution pattern in the target compound creates a highly congested environment around the hydroxyl group, reducing its acidity and susceptibility to oxidation. In contrast, 2,2,4,4-tetramethyl-1,3-cyclobutanediol distributes steric bulk more symmetrically, allowing both hydroxyl groups to participate in intermolecular interactions .

Biological Activity

2,2,3,3-Tetramethylcyclobutan-1-ol is a cyclic alcohol that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, applications in medicine and industry, and relevant research findings.

Chemical Structure:
The compound features a cyclobutane ring with four methyl groups and a hydroxyl (-OH) group. This configuration contributes to its stability and reactivity.

Synthesis Methods:
The primary method for synthesizing this compound involves the reduction of 2,2,3,3-tetramethylcyclobutanone using hydrogen gas in the presence of palladium on carbon as a catalyst. This reaction typically occurs under mild conditions (room temperature and atmospheric pressure) .

Table 1: Synthesis Conditions

Reaction TypeReactantsCatalystConditions
Reduction2,2,3,3-TetramethylcyclobutanonePalladium on carbonRoom temperature
OxidationThis compoundChromium trioxideAcetic acid
SubstitutionThis compoundThionyl chlorideAnhydrous conditions

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The hydroxyl group enables hydrogen bonding and potential enzyme interactions.

The compound acts as a nucleophile due to the presence of the hydroxyl group. This allows it to participate in substitution reactions with biological targets such as enzymes and receptors. Its unique structure may influence its reactivity in biochemical pathways .

Applications in Medicine

Research is ongoing into the therapeutic potential of this compound. It has been studied for:

  • Drug Development: Its unique structural properties make it a candidate for developing new pharmaceuticals .
  • Biochemical Studies: The compound can be utilized to investigate enzyme interactions and metabolic pathways .

Case Studies

Recent studies have highlighted the compound's potential in various applications:

  • Enzyme Interaction Studies: Research has shown that this compound can modulate enzyme activity through competitive inhibition or allosteric effects. This has implications for understanding metabolic pathways involving cyclobutane derivatives .
  • Pharmaceutical Development: In drug discovery contexts, derivatives of this compound have been synthesized and tested for their efficacy against specific biological targets related to diseases such as cancer and metabolic disorders .

Comparison with Similar Compounds

A comparison with similar compounds reveals distinct advantages:

CompoundHydroxyl GroupReactivity LevelApplications
This compoundYesHighDrug development
2,2,4,4-Tetramethylcyclobutan-1-olYesModerateIndustrial applications
2,2-DimethylbutaneNoLowLimited chemical reactions

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